4-Chlorocinnolin-6-amine

Monoamine oxidase B Enzyme inhibition Neuropharmacology

4-Chlorocinnolin-6-amine (CAS 1632286-25-9, MF C8H6ClN3, MW 179.61 g/mol) is a heterobifunctional cinnoline derivative bearing a chlorine atom at position 4 and a primary amino group at position 6 on the cinnoline bicyclic scaffold. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and as a versatile building block for constructing more complex heterocyclic architectures through orthogonal functionalization of its two reactive centers.

Molecular Formula C8H6ClN3
Molecular Weight 179.60 g/mol
Cat. No. B11908878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorocinnolin-6-amine
Molecular FormulaC8H6ClN3
Molecular Weight179.60 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1N)C(=CN=N2)Cl
InChIInChI=1S/C8H6ClN3/c9-7-4-11-12-8-2-1-5(10)3-6(7)8/h1-4H,10H2
InChIKeyRNVIIXWTKFKMOD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorocinnolin-6-amine: A Dual-Functional Cinnoline Building Block for Medicinal Chemistry and Heterocycle Synthesis


4-Chlorocinnolin-6-amine (CAS 1632286-25-9, MF C8H6ClN3, MW 179.61 g/mol) is a heterobifunctional cinnoline derivative bearing a chlorine atom at position 4 and a primary amino group at position 6 on the cinnoline bicyclic scaffold. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting kinase inhibition and as a versatile building block for constructing more complex heterocyclic architectures through orthogonal functionalization of its two reactive centers [1]. Commercial availability at 95% purity with full analytical characterization (NMR, HPLC, GC) supports its use in early-stage drug discovery and chemical biology probe development.

Why 4-Chlorocinnolin-6-amine Cannot Be Replaced by Positional Isomers or Mono-Functional Cinnoline Analogs


The specific substitution pattern of 4-Chlorocinnolin-6-amine—chlorine on the electron-deficient pyridazine ring at position 4 and an amino group on the benzenoid ring at position 6—establishes a unique orthogonal reactivity profile that cannot be replicated by its positional isomer 4-Amino-6-chlorocinnoline or by mono-functional cinnoline derivatives such as 4-Chlorocinnoline or Cinnolin-6-amine. The 4-chloro substituent is activated toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed cross-coupling reactions, while the 6-amino group provides a handle for amide bond formation, diazotization, or reductive alkylation. This spatial separation of reactive centers enables sequential, regioselective diversifications that are precluded in isomers where the two functional groups are transposed [1]. Furthermore, biological screening data indicate that the 4-chloro/6-amino arrangement affects target engagement profiles distinctly from the reverse substitution [2]. Consequently, substitution by a generic analog risks loss of synthetic efficiency, altered biological activity, and compromised intellectual property positioning.

4-Chlorocinnolin-6-amine: Quantified Differentiation from Closest Analogs and Positional Isomers


MAO-B Inhibitory Activity: 4-Chlorocinnolin-6-amine vs. Positional Isomer and Unsubstituted Cinnoline-6-amine

In recombinant human MAO-B inhibition assays, 4-Chlorocinnolin-6-amine (6-Amino-4-chlorocinnoline) exhibited an IC50 of 8,600 nM (8.6 μM) measured by reduction of kynuramine conversion to 4-hydroxyquinoline in insect cell membrane preparations [1]. In contrast, the parent scaffold Cinnolin-6-amine (lacking the 4-chloro substituent) showed no detectable inhibitory activity at concentrations up to 30 μM in comparable assay formats, indicating that the 4-chloro group is critical for MAO-B engagement [2]. The positional isomer 4-Amino-6-chlorocinnoline has not been reported to display MAO-B inhibition in the same assay system, consistent with the hypothesis that the chlorine position dictates pharmacophoric recognition. This differential activity demonstrates that the 4-chloro/6-amino arrangement is not functionally interchangeable with its reverse isomer or the unsubstituted parent.

Monoamine oxidase B Enzyme inhibition Neuropharmacology

Positional Isomer Physical Stability: 4-Chlorocinnolin-6-amine Requires Refrigerated Storage Unlike 4-Amino-6-chlorocinnoline

According to vendor technical datasheets, 4-Chlorocinnolin-6-amine requires storage at 2-8°C (refrigerated) with protection from light to maintain ≥95% purity . The positional isomer 4-Amino-6-chlorocinnoline (CAS 18259-66-0) is documented as stable at room temperature under standard laboratory storage conditions . This differential thermal stability has direct implications for procurement planning, shipping logistics, and long-term inventory management. The increased thermal lability of 4-Chlorocinnolin-6-amine is attributed to the electron-withdrawing effect of the 4-chloro substituent on the pyridazine ring, which enhances the reactivity of the amino group at position 6 toward oxidation.

Chemical stability Storage conditions Procurement logistics

Orthogonal Synthetic Utility: 4-Chloro Position Enables Cross-Coupling Chemistry Not Accessible with the Reverse Isomer

The chlorine atom at position 4 of 4-Chlorocinnolin-6-amine resides on the electron-deficient pyridazine ring, making it an excellent leaving group for palladium-catalyzed Suzuki-Miyaura and Sonogashira cross-coupling reactions. In model studies with 4-chlorocinnoline, Suzuki coupling with arylboronic esters proceeded in yields of 65-85% to give 4-arylcinnolines . In contrast, the positional isomer 4-Amino-6-chlorocinnoline bears the chlorine on the benzenoid ring, where it is significantly less activated toward oxidative addition due to the higher electron density of the benzene ring. This differential reactivity dictates divergent synthetic routes: 4-Chlorocinnolin-6-amine is amenable to initial C–C bond formation at the 4-position while preserving the 6-amino group for subsequent derivatization, enabling a convergent strategy that is unavailable with the reverse isomer [1].

Cross-coupling Nucleophilic aromatic substitution Regioselective elaboration

Commercial Availability and Batch-to-Batch Reproducibility: Certified Analytical Quality Control Documentation Supports GLP-Grade Research

4-Chlorocinnolin-6-amine is commercially supplied at a standard purity of 95% (HPLC) with documented batch-specific analytical data packages including NMR, HPLC, and GC spectra . In contrast, the less commonly procured positional isomer 4-Amino-6-chlorocinnoline is typically offered at variable purity levels (93-97%) from a narrower supplier base, often without comprehensive QC documentation . The availability of validated, batch-traceable analytical data for 4-Chlorocinnolin-6-amine reduces the need for in-house re-characterization, accelerates experimental setup, and supports regulatory compliance in GLP environments—a procurement advantage for teams operating under documentation-intensive workflows such as pharmaceutical development or contract research.

Quality control Batch reproducibility Procurement standardization

4-Chlorocinnolin-6-amine: High-Value Application Scenarios Driven by Differential Evidence


MAO-B Inhibitor Lead Optimization Programs

For medicinal chemistry teams pursuing novel monoamine oxidase B inhibitors for Parkinson's disease or depression, 4-Chlorocinnolin-6-amine offers a validated starting scaffold with an IC50 of 8.6 μM against human MAO-B, whereas the unsubstituted Cinnolin-6-amine is inactive . The 6-amino group provides a vector for parallel SAR exploration via amide coupling or reductive amination without compromising the 4-chloro pharmacophore essential for target engagement. This chemotype is suitable for hit-to-lead optimization where intellectual property novelty is required beyond the well-explored propargylamine and coumarin MAO-B inhibitor chemotypes .

Convergent Library Synthesis via Sequential Orthogonal Functionalization

Synthetic chemists engaged in diversity-oriented synthesis or parallel library production should employ 4-Chlorocinnolin-6-amine as the core scaffold when the synthetic route requires initial palladium-catalyzed cross-coupling at the 4-chloro position (expected yields ≥65% for Suzuki reactions) followed by chemoselective derivatization of the 6-amino group . This convergent strategy avoids protecting group manipulations and enables rapid analog generation. The positional isomer 4-Amino-6-chlorocinnoline is unsuitable for this sequence, as the 6-chloro group is inert under standard cross-coupling conditions, necessitating a linear route that imposes a synthetic bottleneck .

Kinase Probe Development Requiring Regiospecific Cinnoline Scaffolds

For teams developing chemical probes targeting HPK1 (hematopoietic kinase 1), BTK (Bruton's tyrosine kinase), or PI3K enzymes where the cinnoline pharmacophore is recognized as a privileged hinge-binding motif, 4-Chlorocinnolin-6-amine provides the specific substitution pattern documented in patent literature for ATP-competitive inhibition . The 4-chloro/6-amino arrangement maps to the kinase hinge region with distinct hydrogen-bonding topology compared to regioisomeric cinnoline analogs, and using the incorrect isomer would result in a fundamentally different binding mode with reduced potency .

Procurement for GLP-Compliant Research Requiring Full Analytical Traceability

Research organizations operating under GLP or ISO 9001 quality management systems should prioritize 4-Chlorocinnolin-6-amine over the less-documented positional isomer due to the availability of multi-method batch-specific analytical certification (NMR, HPLC, GC) from multiple global suppliers . This documentation streamlines compound registration in laboratory information management systems (LIMS), satisfies audit requirements for raw material traceability, and reduces the risk of experimental failure due to unidentified impurities .

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